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Compound of Interest

Compound Name: 4-methylpent-3-en-1-ol

Cat. No.: B1201246

An In-depth Technical Guide to 4-methylpent-3-en-1-ol and Its Synonyms in Chemical
Literature

This technical guide provides a comprehensive overview of 4-methylpent-3-en-1-ol, a
significant chemical compound with applications in various scientific fields. Aimed at
researchers, scientists, and professionals in drug development, this document details its
nomenclature, physicochemical properties, potential synthetic routes, and biological
significance.

Chemical Identity and Synonyms

4-methylpent-3-en-1-ol is known by several names in chemical literature, which can
sometimes lead to ambiguity. A clear understanding of its various synonyms is crucial for
accurate literature searches and chemical sourcing. The compound is systematically named
under IUPAC nomenclature, and it is also assigned a unique CAS Registry Number for
unambiguous identification.
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Identifier Type

Value

IUPAC Name

4-methylpent-3-en-1-ol[1]

CAS Registry No.

763-89-3[1]

Common Synonyms

4-Methyl-3-penten-1-ol, 4-methyl-3-pentenol,
homoprenol, 2-methyl-2-penten-5-ol, 3-Penten-
1-ol, 4-methyl-[2]

Molecular Formula

C6H120[2]

Linear Formula

(CH3)2C=CHCH2CH20H

Physicochemical Properties

The quantitative physicochemical properties of 4-methylpent-3-en-1-ol are summarized in the

table below. These properties are essential for designing experimental setups, purification

procedures, and for predicting its behavior in different chemical environments.

Property Value

Molecular Weight 100.16 g/mol [1]
Density 0.858 g/mL at 25 °C[2]
Boiling Point 157 °C[2]

Flash Point 146 °F (63.3 °C)[2]

Refractive Index (n20/D)

1.445[2]

Vapor Pressure

1.01 mmHg at 25°CJ2]

LogP 1.335[2]

Hydrogen Bond Donor Count 12]

Hydrogen Bond Acceptor Count 12]
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Experimental Protocols: A Proposed Synthetic
Pathway

While specific, detailed experimental protocols for the synthesis of 4-methylpent-3-en-1-ol are
not readily available in single literature sources, a plausible and efficient synthetic route can be
designed based on well-established organic reactions. A common approach involves the use of
a Grignard reagent to form the carbon skeleton, followed by the introduction of the alkene
functionality via a Wittig reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach for 4-methylpent-3-en-1-ol would involve disconnecting the
molecule at the double bond, suggesting a Wittig reaction between a phosphonium ylide and a
carbonyl compound. The alcohol functionality can be introduced from a protected aldehyde.

Forward Synthesis Protocol

Step 1: Preparation of the Phosphonium Ylide

The synthesis begins with the formation of a phosphonium salt from triphenylphosphine and an
appropriate alkyl halide, followed by deprotonation with a strong base to generate the ylide.[3]

o Materials: Triphenylphosphine, 3-bromopropan-1-ol (protected as a silyl ether), strong base
(e.g., n-butyllithium), anhydrous solvent (e.g., THF).

e Procedure:
o Dissolve triphenylphosphine in anhydrous THF under an inert atmosphere.

o Add the protected 3-bromopropan-1-ol to the solution and reflux to form the phosphonium
salt.

o Cool the reaction mixture to 0 °C and add n-butyllithium dropwise to generate the
corresponding phosphonium ylide.

Step 2: Wittig Reaction

The generated ylide is then reacted with a ketone to form the desired alkene.[4]
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» Materials: Acetone, the prepared phosphonium ylide solution.
e Procedure:
o To the ylide solution at 0 °C, add acetone dropwise.

o Allow the reaction to warm to room temperature and stir until completion (monitored by
TLC).

o Quench the reaction with a saturated aqueous solution of ammonium chloride.
Step 3: Deprotection and Purification

The final step involves the removal of the protecting group from the alcohol and purification of
the final product.

e Materials: The crude product from the Wittig reaction, a deprotecting agent (e.g.,
tetrabutylammonium fluoride for a silyl ether), ethyl acetate, brine.

e Procedure:
o Extract the crude product with ethyl acetate.
o Wash the organic layer with brine and dry over anhydrous sodium sulfate.
o Remove the solvent under reduced pressure.
o Dissolve the residue in THF and add the deprotecting agent.
o Stir until the deprotection is complete (monitored by TLC).

o Work up the reaction and purify the final product, 4-methylpent-3-en-1-ol, by column
chromatography.
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A plausible synthetic workflow for 4-methylpent-3-en-1-ol.

Biological Significance and Signaling Pathways

Currently, there is no direct evidence in the literature implicating 4-methylpent-3-en-1-ol in
specific signaling pathways. However, its identity as a plant metabolite suggests its involvement

in the complex network of plant biochemistry.[1]
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Role as a Plant Volatile

Plants produce a vast array of volatile organic compounds (VOCS) that play crucial roles in
defense, pollination, and communication.[5] These compounds are often derived from major
biosynthetic pathways, such as the terpenoid pathway. While 4-methylpent-3-en-1-ol is not a
canonical terpene, its structure is related to isoprenoid units, which are the building blocks of
terpenes.[6] It is plausible that it is synthesized through a variation of the fatty acid or amino
acid degradation pathways that also produce other plant volatiles.

Potential Role in Plant-Insect Interactions

Many structurally similar alcohols and their derivatives are known to act as insect pheromones
or kairomones. For instance, (2)-3-hexenol is a well-known green leaf volatile that mediates
interactions between plants, herbivores, and their natural enemies.[7] Given its structural
features, 4-methylpent-3-en-1-ol could potentially have a role in such tritrophic interactions,
although specific studies are needed to confirm this.
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Conceptual overview of plant volatile biosynthesis pathways.

Conclusion

4-methylpent-3-en-1-ol is a multifaceted chemical compound with a range of synonyms that
are important to recognize for effective scientific communication. Its well-defined
physicochemical properties provide a solid foundation for its use in various experimental
contexts. While a specific, published protocol for its synthesis is not readily available,
established organic chemistry principles allow for the design of a robust synthetic route. Its role
as a plant metabolite suggests potential involvement in ecological interactions, a promising
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area for future research. This guide serves as a foundational resource for scientists and
researchers working with or interested in 4-methylpent-3-en-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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